Fenpropidin-carboxylic acid
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Overview
Description
Fenpropidin-carboxylic acid is a chemical compound with the molecular formula C19H29NO2 and a molecular weight of 303.44 g/mol . It is a derivative of fenpropidin, a well-known antifungal agent used in agriculture. This compound is primarily used as a reference standard in environmental analysis and testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carboxylic acids, including fenpropidin-carboxylic acid, can be achieved through various synthetic routes. Common methods include:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide (CO2) to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Fenpropidin-carboxylic acid, like other carboxylic acids, undergoes various chemical reactions, including:
Oxidation: Carboxylic acids can be further oxidized to produce carbon dioxide and water.
Substitution: Carboxylic acids can undergo nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4
Nucleophiles: Alcohols, amines
Major Products
Oxidation: CO2 and H2O
Reduction: Primary alcohols
Substitution: Esters, amides, anhydrides
Scientific Research Applications
Fenpropidin-carboxylic acid is used in various scientific research applications, including:
Environmental Analysis: As a reference standard for the detection and quantification of fenpropidin residues in environmental samples.
Agrochemistry: Studying the degradation and environmental impact of fenpropidin and its derivatives.
Pharmaceutical Research: Investigating the antifungal properties of fenpropidin derivatives and their potential use in treating fungal infections.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Fenpropidin: A well-known antifungal agent used in agriculture.
Fenpropimorph: Another antifungal agent with a similar mechanism of action.
Amorolfine: A morpholine derivative used in human dermatology for treating fungal infections.
Uniqueness
Fenpropidin-carboxylic acid is unique due to its specific structure and its use as a reference standard in environmental analysis. Its ability to inhibit ergosterol biosynthesis makes it a valuable compound in both agricultural and pharmaceutical research .
Properties
IUPAC Name |
2-methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15(14-20-11-5-4-6-12-20)13-16-7-9-17(10-8-16)19(2,3)18(21)22/h7-10,15H,4-6,11-14H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBFIOLHRCECQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C(=O)O)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029462 |
Source
|
Record name | 2-Methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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